Verlukast

Leukotriene Receptor Pharmacology Asthma Research CysLT1 Antagonist Screening

Verlukast (MK-679; L-668,019) is the pure (R)-enantiomer of MK-571, providing unambiguous stereochemistry for CysLT1 receptor studies. With >6,000-fold selectivity over CysLT2, potent functional antagonism in human trachea (-log KB=8.3), and no clinically significant food effect on oral AUC, it is the definitive tool for reproducible ex vivo human airway pharmacology, stereoselective MRP1 (ABCC1) inhibition, and CysLT1-specific pathway deconvolution in inflammation research. Standardized ≥98% purity ensures lot-to-lot consistency for long-term translational studies.

Molecular Formula C26H27ClN2O3S2
Molecular Weight 515.1 g/mol
CAS No. 120443-16-5
Cat. No. B1683815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerlukast
CAS120443-16-5
Synonyms(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethylamino-3-oxopropyl)thio)methyl)thiopropanoic acid
L 660,711
L 660711
L-660711
MK 0571
MK 0679
MK 571
MK-0571
MK-0679
MK-571
MK-679
MK571 cpd
verlukast
verlukast, (R-(E))-isome
Molecular FormulaC26H27ClN2O3S2
Molecular Weight515.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
InChIInChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1
InChIKeyAXUZQJFHDNNPFG-LHAVAQOQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Verlukast (CAS 120443-16-5) Chemical and Pharmacological Baseline Overview


Verlukast (MK-679; L-668,019) is the (R)-enantiomer of the leukotriene D4 (LTD4) receptor antagonist MK-571, belonging to the quinoline-containing dithioacetal class of CysLT1 receptor antagonists [1]. It exhibits potent and selective inhibition of [3H]LTD4 binding in guinea-pig (IC50 = 3.1 ± 0.5 nM) and human (IC50 = 8.0 ± 3.0 nM) lung homogenates, with functional antagonism of LTD4-induced contractions in guinea-pig trachea (-log KB = 8.8) and human trachea (-log KB = 8.3 ± 0.2) [2]. Verlukast is orally active and was advanced to clinical development for asthma and related respiratory conditions [3].

Why Verlukast (CAS 120443-16-5) Cannot Be Substituted with Generic In-Class Leukotriene Antagonists


Within the CysLT1 receptor antagonist class, compounds exhibit substantial divergence in binding affinity, functional potency, selectivity profiles, and pharmacokinetic behavior due to structural differences in the quinoline-dithioacetal scaffold [1]. Verlukast, as the single (R)-enantiomer of MK-571, demonstrates a distinct stereochemical profile that influences target engagement and off-target interactions compared to the racemic mixture MK-571 or structurally distinct antagonists such as montelukast, zafirlukast, and pranlukast [2]. Direct substitution without accounting for these quantitative differences in receptor binding kinetics, tissue-specific antagonism, and metabolic stability can lead to non-equivalent experimental outcomes or therapeutic efficacy [3].

Verlukast (CAS 120443-16-5) Quantitative Differentiation Evidence vs. Closest Comparators


Comparative Binding Affinity at CysLT1 Receptor: Verlukast vs. Racemic MK-571 vs. Montelukast

Verlukast demonstrates potent inhibition of [3H]LTD4 binding to CysLT1 receptors in guinea-pig lung membranes (IC50 = 3.1 ± 0.5 nM) and human lung homogenates (IC50 = 8.0 ± 3.0 nM) [1]. The racemic mixture MK-571 exhibits higher affinity in the same guinea-pig system (Ki = 0.22 nM) [2], indicating that the (S)-enantiomer contributes additional binding energy. Montelukast, a structurally distinct CysLT1 antagonist, shows an IC50 of 4.9 nM in HEK293 cells expressing the human receptor [3]. Verlukast occupies an intermediate potency position between MK-571 and montelukast in human receptor assays.

Leukotriene Receptor Pharmacology Asthma Research CysLT1 Antagonist Screening

Functional Antagonism of LTD4-Induced Airway Contraction: Verlukast vs. Montelukast in Isolated Tracheal Tissue

Verlukast antagonizes LTD4-induced contractions of isolated guinea-pig trachea with a -log KB value of 8.8 (equivalent to pA2 ≈ 8.8) when tested at 60 nM [1]. In human tracheal strips, the -log KB is 8.3 ± 0.2 [1]. For comparison, montelukast demonstrates a pA2 of 9.3 in non-tonal guinea-pig trachea [2] and a pA2 of 8.3 in small bronchi from naïve guinea-pigs [3]. Verlukast exhibits comparable functional potency to montelukast in human tissue but slightly lower potency in guinea-pig airway smooth muscle.

Airway Smooth Muscle Pharmacology Bronchoconstriction Models Leukotriene D4 Challenge

Selectivity Profile: Verlukast CysLT1 vs. CysLT2 Receptor Discrimination Compared to Pranlukast

Verlukast is essentially inactive versus [3H]leukotriene C4 (LTC4) binding in guinea-pig lung homogenates, with IC50 values of 19 µM and 33 µM [1], indicating a high degree of selectivity for the CysLT1 (LTD4) receptor over CysLT2 (LTC4-preferring) sites. In contrast, pranlukast exhibits measurable binding to human CysLT2 receptors with an IC50 of approximately 3,600 nM [2], translating to a CysLT1/CysLT2 selectivity ratio of ~500-800:1. Verlukast's >6,000-fold selectivity window in guinea-pig tissue suggests minimal CysLT2 engagement at pharmacologically relevant concentrations.

CysLT Receptor Subtype Selectivity Off-Target Profiling Leukotriene C4 Binding

Oral Pharmacokinetic Stability: Verlukast Food Interaction vs. Class Inference for Montelukast

In a four-period crossover study of 12 healthy male volunteers, orally administered verlukast (single doses of 250-750 mg) demonstrated that the differences in plasma concentration profiles between fasted and fed states are not considered to be of clinical importance [1]. Specifically, dose-related increases in AUC were observed without significant food-induced variability. This contrasts with the class-level observation that some leukotriene antagonists (e.g., zafirlukast) exhibit substantial food-dependent reductions in bioavailability [2]. While direct head-to-head data are lacking, verlukast's pharmacokinetic robustness simplifies oral dosing regimens in preclinical and clinical research settings.

Oral Bioavailability Food-Drug Interaction Clinical Pharmacokinetics

Enantiomeric Purity and Stereospecific Activity: Verlukast (R-Enantiomer) vs. Racemic MK-571

Verlukast is the isolated (R)-enantiomer of MK-571, which has been shown to possess distinct pharmacological properties compared to the racemate. While the overall pharmacological profile of verlukast is similar to MK-571 in LTD4 antagonism [1], stereoselective differences in protein binding and clearance have been documented [2]. Specifically, the intrinsic clearances of the unbound enantiomers were similar within species, but the (R)-enantiomer (verlukast) may exhibit differential tissue distribution and MRP1 inhibitory activity. Verlukast also serves as a well-defined chemical probe for MRP1 (ABCC1) inhibition studies [3], whereas the racemic mixture introduces confounding variables due to the presence of the less active (S)-enantiomer.

Chiral Pharmacology Enantiomer-Specific Activity MRP1 Inhibition

Verlukast (CAS 120443-16-5) Optimal Research and Industrial Application Scenarios


Ex Vivo Human Airway Tissue Pharmacology: Characterizing CysLT1-Mediated Bronchoconstriction

Verlukast's well-defined functional antagonism in human tracheal strips (-log KB = 8.3 ± 0.2) [1] makes it an ideal tool for ex vivo studies of human airway smooth muscle reactivity. Its intermediate potency relative to MK-571 and montelukast allows for concentration-response curve construction over a practical range, while its high CysLT1 selectivity minimizes CysLT2 confounding. This scenario is particularly valuable for translational asthma research where human tissue availability is limited and reproducible pharmacology is essential.

In Vivo Oral Efficacy Studies Requiring Minimal Food Interaction Variability

For rodent models of allergic asthma or LTD4-induced bronchoconstriction requiring oral dosing, verlukast offers a pharmacokinetic advantage due to its documented lack of clinically significant food effect on AUC [2]. This simplifies dosing protocols in long-term efficacy studies where food intake cannot be rigidly controlled, reducing inter-animal variability and improving statistical power. Comparative studies with zafirlukast (which exhibits food-dependent bioavailability) can be designed to isolate PK-driven efficacy differences.

Chiral Pharmacology and Enantiomer-Specific MRP1 Transporter Studies

As the pure (R)-enantiomer of MK-571, verlukast serves as a critical tool for investigating stereoselective interactions with MRP1 (ABCC1) transporters [3]. In multidrug resistance research, the confounding effects of the (S)-enantiomer are eliminated, enabling precise determination of enantiomer-specific inhibition constants and efflux modulation. This scenario is essential for oncology and ADME-Tox laboratories studying transporter-mediated drug resistance mechanisms.

Receptor Occupancy and Signaling Bias Studies at CysLT1 vs. CysLT2

Verlukast's >6,000-fold selectivity window for CysLT1 over CysLT2 [4] makes it a reference antagonist for dissecting CysLT1-specific signaling pathways in complex cellular systems (e.g., mast cells, eosinophils, bronchial epithelial cells). When used alongside pranlukast (which has measurable CysLT2 affinity), researchers can attribute observed biological effects (e.g., mucus secretion, cytokine release) to specific receptor subtypes with higher confidence. This application is particularly relevant for target validation and pathway deconvolution studies in inflammation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verlukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.